molecular formula C11H16O B1198627 Thymyl methyl ether CAS No. 1076-56-8

Thymyl methyl ether

Cat. No.: B1198627
CAS No.: 1076-56-8
M. Wt: 164.24 g/mol
InChI Key: LSQXNMXDFRRDSJ-UHFFFAOYSA-N
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Description

Overview of Anisole (B1667542) Derivatives in Scientific Inquiry

Anisole and its derivatives are a class of aromatic compounds characterized by a methoxy (B1213986) group attached to a benzene (B151609) ring. wikipedia.org They serve as important building blocks in organic synthesis and are found in a wide array of natural and synthetic products. wikipedia.org

Structural Classification and Nomenclature in Organic Chemistry

Anisole, with the chemical formula CH₃OC₆H₅, is the parent compound of this family. wikipedia.org Its derivatives are formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups. The nomenclature of these derivatives follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). For instance, 2-Isopropyl-5-methylanisole's IUPAC name is 2-methoxy-4-methyl-1-(propan-2-yl)benzene. nih.govfishersci.com This name precisely describes the positions of the methoxy, methyl, and isopropyl groups on the benzene ring.

Simple ethers, a broader class to which anisoles belong, can also be named by identifying the two alkyl or aryl groups attached to the oxygen atom, followed by the word "ether". libretexts.org The shorter, smaller alkyl group becomes an alkoxy substituent. libretexts.org

Relevance of Methoxyaromatic Compounds in Advanced Materials and Biological Systems

Methoxyaromatic compounds, including anisole derivatives, are significant in both materials science and biological systems. In materials science, their unique electronic and structural properties are utilized in the development of polymers and other advanced materials. evitachem.com For instance, some anisole derivatives are explored as green solvents in the processing of organic photovoltaics. mdpi.com

In biological systems, methoxyaromatic structures are found in numerous natural products and pharmacologically active molecules. uibk.ac.atwikipedia.org The methoxy group can influence a molecule's biological activity by affecting its solubility, binding to target proteins, and metabolic stability. Research has shown that compounds containing this moiety can exhibit a range of biological effects.

Historical Perspective of 2-Isopropyl-5-methylanisole Research Trajectories

Historically, research on 2-Isopropyl-5-methylanisole has often been linked to its natural origins and its synthesis from related compounds. It can be prepared from thymol (B1683141) through methylation. chemdad.com Early studies likely focused on its identification in essential oils of various plants, such as those from the genera Thymus and Origanum. nih.govwikidata.org The development of analytical techniques like gas chromatography has been crucial in identifying and quantifying its presence in these natural sources. nist.gov

Current Research Significance and Future Directions in Chemical Science

Contemporary research on 2-Isopropyl-5-methylanisole is multifaceted. One area of significant interest is its potential biological activities. For example, it has been identified as an inhibitor of Mycobacterium tuberculosis chorismate mutase. Another study highlighted its role in delignification processes, where its non-hydrogen bonding nature was compared to its hydroxyl-containing analog, thymol. rsc.orgresearchgate.net

Future research is likely to continue exploring its potential in medicinal chemistry and materials science. Further investigation into its mechanism of action as an enzyme inhibitor could lead to the development of new therapeutic agents. Its properties as a solvent and a building block for more complex molecules will also continue to be of interest to synthetic and materials chemists. mdpi.com

Physicochemical Properties of 2-Isopropyl-5-methylanisole

PropertyValue
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.24 g/mol
Boiling Point214-216 °C
Density~0.94 g/mL at 25 °C
Refractive Index~1.5063 at 20 °C
Flash Point51 °C
AppearanceColorless, oily liquid
SolubilityInsoluble in water; Soluble in oils

Note: The values presented in this table are approximate and may vary slightly depending on the source. nih.govchemdad.com

Compound Nomenclature

Common Name/SynonymIUPAC Name
2-Isopropyl-5-methylanisole2-methoxy-4-methyl-1-(propan-2-yl)benzene
Thymol methyl ether2-methoxy-4-methyl-1-(propan-2-yl)benzene
O-Methylthymol2-methoxy-4-methyl-1-(propan-2-yl)benzene
AnisoleMethoxybenzene
Thymol2-isopropyl-5-methylphenol
p-Cymene1-isopropyl-4-methylbenzene
Menthol(1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol
2-Methylanisole1-methoxy-2-methylbenzene
Carvacrol (B1668589)5-isopropyl-2-methylphenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methyl-1-propan-2-ylbenzene
Source PubChem
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InChI

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h5-8H,1-4H3
Source PubChem
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InChI Key

LSQXNMXDFRRDSJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
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DSSTOX Substance ID

DTXSID5047617
Record name 2-Isopropyl-5-methylanisole
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Molecular Weight

164.24 g/mol
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Physical Description

colourless, oily liquid with a warm-spicy rooty herbaceous note
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1255/
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Boiling Point

214.00 to 216.00 °C. @ 760.00 mm Hg
Record name Thymol methyl ether
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Solubility

Insoluble in water; Soluble in oils, soluble (in ethanol)
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.936-0.940
Record name 1-Methyl-3-methoxy-4-isopropylbenzene
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CAS No.

1076-56-8
Record name Thymol methyl ether
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Record name 2-Isopropyl-5-methylanisole
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Record name Thymol methyl ether
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Record name Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-
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Record name 2-Isopropyl-5-methylanisole
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Record name 2-isopropyl-5-methylanisole
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Record name 2-ISOPROPYL-5-METHYLANISOLE
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Record name Thymol methyl ether
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Occurrence, Isolation, and Derivatization in Natural Products Chemistry

Natural Occurrence and Distribution in Plant Species

2-Isopropyl-5-methylanisole is distributed across a range of plant species, contributing to their characteristic aromas. It is a notable component of their essential oils, which are complex mixtures of volatile compounds.

The essential oils of several medicinal plants have been found to contain 2-Isopropyl-5-methylanisole. For instance, it has been identified in the oils of Thymus vulgaris (common thyme), a plant whose essential oil is known for its pleasant aromatic odor. wikipedia.orgwikidata.org The compound is also present in Mosla chinensis, as highlighted in studies on the chemical composition of essential oils from the Labiatae family. mdpi.com Research on Radix Bupleuri (Chaihu) has shown that its essential oils contain a wide variety of compounds, with the specific composition varying between different parts of the plant, such as the roots, stems, leaves, flowers, and fruits. researchgate.net While thymol (B1683141), a related compound, is a major constituent of thyme oil, 2-Isopropyl-5-methylanisole is also present. nih.govresearchgate.net

A study analyzing the essential oil of Origanum vulgare identified 2-isopropyl-5-methylanisole as one of the components, constituting 5.6% of the oil. researchgate.net It has also been reported in Mosla dianthera and Thymus marschallianus. nih.gov

Table 1: Presence of 2-Isopropyl-5-methylanisole in the Essential Oils of Various Medicinal Plants

Plant SpeciesFamilyCommon NameReference
Thymus vulgarisLamiaceaeCommon Thyme wikipedia.orgwikidata.org
Mosla chinensisLamiaceae- mdpi.com
Radix BupleuriApiaceaeChaihu researchgate.net
Origanum vulgareLamiaceaeOregano researchgate.net
Mosla diantheraLamiaceae- nih.gov
Thymus marschallianusLamiaceae- nih.gov

Beyond its presence in raw plant materials, 2-Isopropyl-5-methylanisole has been identified in traditional Chinese medicine preparations. For example, it is a constituent of preparations involving Radix Bupleuri, such as Chaihu herbal injections, which are utilized for their medicinal properties. researchgate.net The compound has also been detected in Citri Reticulatae Pericarpium (dried peel of Citrus reticulata), another important component of traditional Chinese medicine. mdpi.comspkx.net.cn Specifically, it was identified in the volatile components of Citri Reticulatae Pericarpium Viride. researchgate.net

The extraction of 2-Isopropyl-5-methylanisole from its natural plant sources typically involves methods designed to isolate volatile compounds from complex matrices. Hydrodistillation is a common and conventional method used for this purpose. wikipedia.orgimsc.res.inphytotherapyjournal.comfrontiersin.org This technique involves heating the plant material with water to co-distill the water and volatile oils. The essential oil is then separated from the aqueous layer. For instance, the essential oil of Thymus vulgaris is often obtained through hydrodistillation. phytotherapyjournal.com

Solvent extraction is another method employed to isolate these compounds. In some analytical procedures, a solvent like hexane (B92381) is used to extract the essential oils after an initial distillation step. researchgate.netnih.gov The choice of extraction method can influence the yield and chemical profile of the resulting essential oil.

Table 2: Common Isolation Methods for 2-Isopropyl-5-methylanisole from Natural Sources

MethodologyDescriptionReference
HydrodistillationA distillation method where plant material is boiled with water to extract volatile compounds like essential oils. wikipedia.orgimsc.res.inphytotherapyjournal.comfrontiersin.org
Solvent ExtractionThe use of a solvent (e.g., hexane) to dissolve and separate the essential oils from the plant matrix or aqueous distillate. researchgate.netnih.gov

Presence in Traditional Chinese Medicine Preparations (e.g., Chaihu herbal injection, Citri Reticulatae Pericarpium)

Synthesis and Chemical Modification Studies of 2-Isopropyl-5-methylanisole

In addition to its isolation from natural sources, 2-Isopropyl-5-methylanisole can be synthesized in the laboratory. This allows for the production of the compound for various applications and for further chemical studies.

One common laboratory synthesis of 2-Isopropyl-5-methylanisole involves the methylation of thymol. chemdad.com This can be achieved by reacting thymol with dimethyl sulfate (B86663) in an alkaline solution. chemdad.com Another approach is the reaction of sodium thymolate with dimethyl sulfate in water. chemdad.com The starting material, thymol, can be produced through the vapor phase alkylation of m-cresol (B1676322) with isopropyl acetate (B1210297) over certain catalysts. researchgate.net The optimization of these synthesis pathways focuses on improving the yield and purity of the final product.

The chemical structure of 2-Isopropyl-5-methylanisole can be modified to create derivatives, which are then studied to understand how changes in the molecule's structure affect its biological activity. These structure-activity relationship (SAR) studies are crucial in medicinal chemistry for designing new compounds with enhanced or specific therapeutic properties. unife.it For example, the synthesis of analogs with different substitution patterns on the aromatic ring can help to identify the key structural features responsible for a particular biological effect. unife.it While specific SAR studies on 2-Isopropyl-5-methylanisole are not extensively detailed in the provided context, the general principles of derivatization are applied to similar natural products to explore their therapeutic potential. unife.it For instance, related compounds can be synthesized to evaluate their antimicrobial or antifungal activities. biosynth.com

Preparation of Isomeric and Analogous Compounds for Comparative Analysis

In the study of natural products, the synthesis of isomers and analogs of a target compound is crucial for comparative analysis. This allows researchers to elucidate structure-activity relationships, understand the biological mechanisms of action, and potentially develop derivatives with enhanced or more specific properties. For 2-isopropyl-5-methylanisole, also known as thymol methyl ether, its primary isomer is carvacrol (B1668589) methyl ether (5-isopropyl-2-methylanisole). The preparation of these isomers, along with a variety of other ether and ester analogs, is well-documented in scientific literature, often starting from their parent phenols, thymol and carvacrol.

The most common synthetic strategy to obtain ether derivatives of thymol and carvacrol is the Williamson ether synthesis. nih.gov This method involves the deprotonation of the phenolic hydroxyl group with a base, followed by nucleophilic substitution with an appropriate alkyl halide. nih.govnih.gov For instance, thymol methyl ether and carvacrol methyl ether can be prepared by reacting thymol or carvacrol with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). nih.govrsc.org

Researchers have synthesized extensive libraries of derivatives for comparative biological testing, including antimicrobial, insecticidal, and anticancer evaluations. nih.govrsc.orgrsc.org These synthetic campaigns involve modifying the parent phenol (B47542) structure in several ways:

Varying the Ether Chain: By using different alkylating agents, a wide range of ether analogs can be produced. Syntheses have been reported for ethyl, propyl, chloropropyl, and more complex ether derivatives. nih.govrsc.orgrsc.org For example, reacting thymol with 1-bromo-2-cyclohexylethane in the presence of potassium hydroxide yields 1-(2-cyclohexyl-ethoxy)-2-isopropyl-5-methyl-benzene. nih.govrsc.org

Creating Ester Analogs: Esterification is another common derivatization technique. This is typically achieved by reacting the parent phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine. rsc.orgptfarm.pl This has led to the creation of thymyl and carvacryl acetates, isobutyrates, and benzoates for comparative studies. ptfarm.pl

Introducing Other Functional Groups: More complex analogs have been prepared to explore different chemical spaces. For example, carvacrol has been converted to carvacrol aldehyde, which then serves as a precursor for synthesizing Schiff base derivatives. mdpi.com

The alkylation of m-cresol is another significant pathway, particularly for the industrial synthesis of thymol, the precursor to 2-isopropyl-5-methylanisole. google.com This reaction can produce several isomers, including isothymol and other dialkylated products, which are valuable for comparative studies. researchgate.net

The following tables summarize the preparation of various isomeric and analogous compounds of 2-isopropyl-5-methylanisole, highlighting the starting materials, reagents, and the context of their synthesis for comparative analysis.

Table 1: Synthesis of Isomeric Ether Derivatives

Compound NameStarting MaterialKey Reagents and ConditionsPurpose of Synthesis / Comparative AnalysisReference
Carvacrol methyl etherCarvacrolAlkyl iodide, K₂CO₃, Acetone, RefluxLarvicidal activity comparison against Aedes aegypti nih.gov
Carvacrol ethyl etherCarvacrolEthyl iodide, K₂CO₃, Acetone, RefluxLarvicidal activity comparison nih.gov
3-isopropyl-1-(2-methoxy-ethoxy)-6-methyl-benzeneCarvacrol2-bromoethyl methyl ether, KOH, Acetonitrile, 90°C, 1hComparative anticancer activity analysis rsc.orgnih.gov
2-isopropyl-1-(2-methoxy-ethoxy)-5-methyl-benzeneThymol2-bromoethyl methyl ether, KOH, Acetonitrile, 90°C, 1hComparative anticancer activity analysis rsc.orgnih.gov

Table 2: Synthesis of Analogous Ether and Ester Derivatives

Compound NameStarting MaterialKey Reagents and ConditionsPurpose of Synthesis / Comparative AnalysisReference
2-(3-Chloropropoxy)-4-isopropyl-1-methylbenzeneCarvacrol1-bromo-3-chloropropane, K₂CO₃, DMF, N₂, 80°CEvaluation as potential insecticides by comparing with parent compounds rsc.org
1-(2-cyclohexyl-ethoxy)-2-isopropyl-5-methyl-benzeneThymol1-bromo-2-cyclohexylethane, KOH, Acetonitrile, 90°C, 1hComparative anticancer activity analysis nih.govrsc.org
Thymyl acetateThymolAcetyl chloride, Pyridine, Dichloromethane, 0°C to RTComparative antibacterial activity against various strains ptfarm.pl
Carvacryl acetateCarvacrolAcetyl chloride, Pyridine, Dichloromethane, 0°C to RTComparative antibacterial activity against various strains ptfarm.pl
4-nitro-benzoic acid 2-isopropyl-5-methyl-phenyl esterThymol4-nitrobenzoyl chloride, Triethylamine, Anhydrous THF, RTComparative anticancer activity analysis nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Isopropyl 5 Methylanisole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 2-Isopropyl-5-methylanisole. lgcstandards.com Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecule's structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 2-Isopropyl-5-methylanisole, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its substitution pattern. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each type of proton in the molecule. The aromatic protons appear as a multiplet in the range of δ 6.7–7.1 ppm. The methoxy (B1213986) group (-OCH₃) presents as a singlet around δ 3.8 ppm. The isopropyl group shows a septet for the methine proton (-CH) between δ 2.8 and 3.2 ppm and a doublet for the six equivalent methyl protons (-CH(CH₃)₂) at approximately δ 1.2–1.3 ppm. The methyl group attached to the aromatic ring (-CH₃) appears as a singlet around δ 2.3 ppm. vulcanchem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment.

Interactive ¹H NMR Data Table for 2-Isopropyl-5-methylanisole

Proton Type Chemical Shift (δ, ppm) Multiplicity Number of Protons
Aromatic6.7 - 7.1Multiplet3H
Methoxy (-OCH₃)~3.8Singlet3H
Isopropyl (-CH)2.8 - 3.2Septet1H
Isopropyl (-CH(CH₃)₂)1.2 - 1.3Doublet6H
Aromatic Methyl (-CH₃)~2.3Singlet3H

Note: Predicted values based on typical chemical shifts for similar structures.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 2-Isopropyl-5-methylanisole, which aids in its identification. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. nih.gov

The electron ionization (EI) mass spectrum of 2-Isopropyl-5-methylanisole shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 164.24 g/mol . nih.govnist.gov The fragmentation pattern is a key identifier. tutorchase.com Common fragmentation involves the loss of alkyl groups. The most abundant fragment ion, known as the base peak, often results from the loss of a methyl group from the isopropyl substituent, leading to a stable benzylic cation. researchgate.net The National Institute of Standards and Technology (NIST) maintains a comprehensive spectral database that includes the mass spectrum of this compound, facilitating its identification. nist.gov

Predicted GC-MS Data for 2-Isopropyl-5-methylanisole

Property Value Source
Molecular FormulaC₁₁H₁₆O hmdb.ca
Molecular Weight164.2441 nist.gov
Base Peak (m/z)149 nih.gov
Other Major Fragments (m/z)134, 119, 91, 77 nist.gov

IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Isopropyl-5-methylanisole displays characteristic absorption bands corresponding to its functional groups. Key absorptions include C-H stretching vibrations from the alkyl and aromatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring. nih.gov A significant band for the asymmetric C-O-C stretch is typically observed around 1250 cm⁻¹. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the benzene (B151609) ring. The methoxy group, being an electron-donating group, can influence the absorption maxima (λmax) of the aromatic ring. Studies on related methoxy-substituted aromatic compounds show characteristic absorption bands in the UV region. science-softcon.de

Characteristic IR Absorption Bands for 2-Isopropyl-5-methylanisole

Functional Group Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H3000 - 2850Stretch
C=C Aromatic1600 - 1450Stretch
C-O Ether1275 - 1200Asymmetric Stretch
C-O Ether1075 - 1020Symmetric Stretch

Note: Ranges are approximate and based on typical values for the respective functional groups.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to understand the properties and behavior of 2-Isopropyl-5-methylanisole at a molecular level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and energetic properties of 2-Isopropyl-5-methylanisole. acs.org These calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. acs.org The methoxy group's electron-donating nature and the isopropyl group's steric and electronic effects influence the molecule's reactivity and interaction with other molecules. Computational studies on similar substituted anisoles have demonstrated the utility of these methods in understanding structure-property relationships. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of 2-Isopropyl-5-methylanisole. scispace.com These simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior. researchgate.net

For 2-Isopropyl-5-methylanisole, MD simulations can explore the rotational freedom around the C-O bond of the methoxy group and the C-C bond of the isopropyl group, identifying the most stable conformations. Furthermore, these simulations can elucidate how the molecule interacts with itself in the liquid phase or with other molecules in a solution, which is crucial for understanding its physical properties and behavior in various environments. acs.org For instance, understanding its interactions is relevant in studies where it is considered as a non-hydrogen bonding analog to other compounds like thymol (B1683141). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. conicet.gov.ar For monoterpenoids like 2-Isopropyl-5-methylanisole, QSAR studies are instrumental in predicting biological activities such as insecticidal, antimicrobial, and neuroprotective effects, thereby guiding the synthesis and development of more potent derivatives. acs.orgnih.govresearchgate.net These models use molecular descriptors—numerical values that quantify the topological, electronic, steric, and thermodynamic properties of a molecule—to build a predictive relationship with a measured biological outcome. conicet.gov.ar

Insecticidal Activity Prediction

A significant QSAR study was conducted on a series of monoterpenoids to predict their insecticidal toxicity against the housefly (Musca domestica). acs.orgresearchgate.net In this research, 2-Isopropyl-5-methylanisole (also known as thymol methyl ether) was included in a group of aromatic monoterpenoids derived from thymol. acs.orgiastate.edu The study revealed that thymol and its two ether derivatives, which includes 2-Isopropyl-5-methylanisole, exhibited the highest toxicity to the housefly among the tested compounds. researchgate.netiastate.edumdpi.com

A robust linear relationship was established between the insecticidal toxicity of the thymol group of compounds and the Mulliken population, which represents the electron density around the phenolic carbon (atom 1 in the thymol structure). acs.org The resulting QSAR model demonstrated a strong correlation between this electronic descriptor and the observed toxicity. iastate.edu The model's equation indicates that as the Mulliken population (electron density) around this specific carbon atom increases, the toxicity of the compound decreases. acs.org This suggests that lower electron density at this position is favorable for insecticidal action.

The statistical quality of this QSAR model was high, confirming its predictive power. acs.org

Table 1: Statistical Parameters of the QSAR Model for Insecticidal Activity of Thymol and Derivatives

Parameter Description Value
n Number of compounds in the study 10
s Standard error of the estimate 0.08
F F-test value for statistical significance 68.52
Coefficient of determination 0.90

| | Cross-validated correlation coefficient | 0.84 |

This data is derived from a study on the correlation between the Mulliken population and toxicity in thymol and its derivatives. acs.org

Other QSAR models developed for a broader group of 20 alicyclic monoterpenoids used a combination of GETAWAY (GEometry, Topology and Atomic Weights AssemblY) and electrotopological state (E-State) descriptors to predict housefly toxicity. acs.orgiastate.edu These models further underscore the importance of both electronic and steric/shape properties in determining the insecticidal efficacy of monoterpenoids. iastate.edu

Toxicity and Metabolic Profile Prediction

In another computational study using the VEGA QSAR platform, the toxicological profile of various compounds from Thymus vulgaris essential oil, including 2-Isopropyl-5-methylanisole (thymol methyl ether), was evaluated. scienceopen.com This analysis predicted the interaction of the compound with key human metabolic enzymes and other toxicity endpoints. The model predicted that 2-Isopropyl-5-methylanisole could act as an inhibitor of the cytochrome P450 enzyme CYP1A2. scienceopen.com However, it was not predicted to inhibit CYP3A4. scienceopen.com Furthermore, the model indicated that the compound would be impermeable through the skin barrier, a crucial parameter for assessing topical application. scienceopen.com

Table 2: Predicted Toxicity and ADME Profile for 2-Isopropyl-5-methylanisole via QSAR

Endpoint Predicted Result
CYP1A2 Inhibition Predicted Inhibitor
CYP2C9 Inhibition Predicted Inhibitor
CYP2D6 Inhibition Predicted Inhibitor
CYP3A4 Inhibition Not an Inhibitor

| Skin Permeation (log Kp) | Impermeable |

These predictions are based on a VEGA QSAR model analysis of compounds found in Thymus vulgaris essential oil. scienceopen.com

QSAR studies on other biological activities, such as antifungal effects against Candida species, have highlighted the importance of descriptors like the partition coefficient (Log P) and steric parameters in explaining the activity of phenolic compounds structurally related to 2-Isopropyl-5-methylanisole. conicet.gov.ar Similarly, research into the binding of monoterpenoids to the housefly GABA receptor identified Mulliken charges, log P, and total energy as critical descriptors, suggesting that electronic properties, hydrophobicity, and molecular stability are key determinants of neurotoxic activity. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
2-Isopropyl-5-methylanisole
Thymol
Thymol methyl ether
Carvacrol (B1668589)
Eugenol methyl ether
p-Cymene
γ-Terpinene

Biological Activities and Pharmacological Mechanisms of 2 Isopropyl 5 Methylanisole

Antimicrobial and Anti-Infective Properties

2-Isopropyl-5-methylanisole has demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various bacteria and fungi, including clinically significant pathogens.

A key area of investigation has been the compound's effect on Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. 2-Isopropyl-5-methylanisole has been identified as an inhibitor of Mycobacterium tuberculosis chorismate mutase (CM). medchemexpress.commedchemexpress.com This enzyme is crucial for the bacterium's survival as it catalyzes a vital step in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. nih.gov The absence of this pathway in mammals makes it an attractive target for developing new anti-tuberculosis drugs.

Research has determined that 2-isopropyl-5-methylanisole exhibits an IC50 value of 21.58 μM against M. tuberculosis chorismate mutase. medchemexpress.commedchemexpress.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. Furthermore, the minimum inhibitory concentration (MIC) of 2-isopropyl-5-methylanisole for M. tuberculosis has been established at 152.22 µM, indicating the lowest concentration needed to prevent visible growth of the bacteria. medchemexpress.com These findings highlight the potential of 2-isopropyl-5-methylanisole as a lead compound in the development of novel anti-infective agents targeting tuberculosis. medchemexpress.com

Beyond its activity against M. tuberculosis, 2-isopropyl-5-methylanisole has shown efficacy against a range of other bacterial strains. Studies have evaluated its inhibitory effects on both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : This common bacterium, including methicillin-resistant strains (MRSA), can cause various infections. While thymol (B1683141), a related compound, is known to inhibit MRSA biofilm formation, the direct antibacterial activity of its derivatives like 2-isopropyl-5-methylanisole is an area of active research. jmb.or.kr Essential oils containing 2-isopropyl-5-methylanisole have demonstrated activity against S. aureus. semanticscholar.orgfrontiersin.org

Listeria : Essential oils containing 2-isopropyl-5-methylanisole have shown a strong antibacterial effect against Listeria species in vitro. frontiersin.org

Salmonella : The compound has demonstrated significant antibacterial activity against Salmonella species, which are common food-borne pathogens. frontiersin.orgresearchgate.net

Escherichia coli : Research has also indicated the antibacterial potential of essential oils containing 2-isopropyl-5-methylanisole against E. coli. frontiersin.org

Pasteurella multocida : This bacterium is a significant pathogen in animals. Essential oils with 2-isopropyl-5-methylanisole as a constituent have been evaluated for their antimicrobial activity against this strain. frontiersin.org

Candida albicans : While primarily a fungus, C. albicans is often included in broad-spectrum antimicrobial studies. Essential oils containing 2-isopropyl-5-methylanisole have been tested for their activity against this opportunistic pathogen. arabjchem.orgmdpi.com

The following table summarizes the observed antibacterial activity of essential oils containing 2-isopropyl-5-methylanisole against various bacterial strains.

Bacterial StrainActivitySource
Staphylococcus aureusActive semanticscholar.orgfrontiersin.org
ListeriaStrongest antibacterial effect in one study frontiersin.org
SalmonellaSignificant antibacterial activity frontiersin.orgresearchgate.net
Escherichia coliActive frontiersin.org
Pasteurella multocidaActive frontiersin.org
Candida albicansActive arabjchem.orgmdpi.com

2-Isopropyl-5-methylanisole has also been investigated for its antifungal properties, particularly against Aspergillus flavus. This mold is a significant contaminant of food crops and produces aflatoxins, which are toxic and carcinogenic. Essential oils containing 2-isopropyl-5-methylanisole have demonstrated inhibitory effects on the growth of A. flavus. core.ac.ukresearchgate.netresearchgate.net In some studies, these essential oils have shown significant inhibition of fungal growth, suggesting their potential use as natural fungicides to protect grains and other stored products. core.ac.uk

The antimicrobial effects of 2-isopropyl-5-methylanisole and related compounds are believed to stem from their ability to disrupt microbial cell membranes. The lipophilic nature of the compound may facilitate its penetration into the microbial membrane, leading to a loss of integrity and leakage of cellular components. This disruption of the cell membrane is a common mechanism of action for phenolic compounds like thymol and carvacrol (B1668589), which are structurally similar to 2-isopropyl-5-methylanisole. jmb.or.kr

Antifungal Activities Against Fungal Pathogens (e.g., Aspergillus flavus)

Antioxidant and Free Radical Scavenging Activities

In addition to its antimicrobial properties, 2-isopropyl-5-methylanisole has been recognized for its antioxidant potential. Antioxidants are crucial for protecting the body against the damaging effects of free radicals, which are unstable molecules that can contribute to aging and various diseases.

The antioxidant capacity of 2-isopropyl-5-methylanisole has been evaluated using several standard in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical. Essential oils containing 2-isopropyl-5-methylanisole have been tested using this assay, demonstrating their radical scavenging activity. frontiersin.org

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is considered a measure of total antioxidant power. Essential oils containing 2-isopropyl-5-methylanisole have shown antioxidant activity in the FRAP assay. frontiersin.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, the ABTS assay measures the scavenging of the ABTS radical cation. Essential oils containing 2-isopropyl-5-methylanisole have demonstrated high antioxidant activity in this assay. frontiersin.org

The following table provides an overview of the antioxidant assays in which essential oils containing 2-isopropyl-5-methylanisole have shown activity.

AssayActivitySource
DPPHActive frontiersin.org
FRAPActive frontiersin.org
ABTSHigh Activity frontiersin.org

Modulation of Endogenous Antioxidant Enzyme Systems

While 2-Isopropyl-5-methylanisole is recognized for its antioxidant potential, detailed studies specifically elucidating its direct modulatory effects on endogenous antioxidant enzyme systems such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are not extensively detailed in current literature. targetmol.comtargetmol.com Its precursor, thymol, has been shown to modulate the activities of enzymatic antioxidants. nih.gov For instance, thymol demonstrated an ability to enhance antioxidant enzyme activity in various experimental models. researchgate.net However, the methylation of the hydroxyl group in 2-Isopropyl-5-methylanisole, which differentiates it from thymol, significantly alters its chemical properties, including its hydrogen-bonding capacity, which may influence its biological interactions. researchgate.net Therefore, while it is a component of plant extracts with known antioxidant effects, its specific role in the modulation of these enzymatic pathways requires further dedicated investigation. researchgate.net

Role in Mitigating Oxidative Stress in Biological Systems

2-Isopropyl-5-methylanisole has been identified as a constituent of plant essential oils that exhibit significant antioxidant activity. targetmol.comtargetmol.com For example, it is present in the essential oil of Origanum vulgare, which has demonstrated the ability to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) and shows potent antioxidant effects in various assays. mdpi.com The essential oil of Gerbera delavayi, which also contains a related isomer (2-isopropyl-4-methyl anisole), showed superior antioxidant activity in DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. frontiersin.org

Table 1: Presence of 2-Isopropyl-5-methylanisole and Related Compounds in Plant Extracts with Antioxidant Activity

Plant SourceCompound IdentifiedObserved Antioxidant Activity of the ExtractReference
Origanum vulgare L.2-Isopropyl-5-methylanisoleModerate DPPH radical scavenging activity (IC50 of 134.67 µg/mL); Reduction of MDA levels in cancer cells. mdpi.com
Siegesbeckia glabrescens Makino2-Isopropyl-5-methylanisole (2.85% of absolute)The extract and its constituents are reported to have antioxidant and anti-melanogenic effects. mdpi.comresearchgate.net
Arnica officinalisThymol methyl ether (2-Isopropyl-5-methylanisole)Described as having potential antioxidant activity. targetmol.comtargetmol.comtargetmol.com
Gerbera delavayi2-isopropyl-4-methyl anisole (B1667542) (Isomer)Superior antioxidant activity in DPPH and FRAP assays. frontiersin.org

Anti-Inflammatory Effects and Immunomodulation

The anti-inflammatory and immunomodulatory properties of 2-Isopropyl-5-methylanisole are inferred primarily from studies of essential oils in which it is a component and from research on its structural analogs. Essential oils containing a variety of terpenes are known to possess anti-inflammatory properties. For example, carvacryl methyl ether, an isomer of 2-Isopropyl-5-methylanisole, is suggested to have immunomodulatory effects through the inhibition of inflammatory mediators. cymitquimica.com

Plant extracts from species like Siegesbeckia glabrescens, which contains 2-Isopropyl-5-methylanisole, have been traditionally used to treat inflammatory conditions like rheumatoid arthritis. mdpi.comresearchgate.net Similarly, Gerbera species, containing the isomer 2-isopropyl-4-methyl anisole, are noted for their anti-inflammatory effects. frontiersin.org These associations suggest that 2-Isopropyl-5-methylanisole may contribute to the anti-inflammatory profile of these plant extracts. However, direct evidence from studies using the isolated compound is required to fully characterize its specific anti-inflammatory mechanisms and immunomodulatory potential.

Neuropharmacological and Central Nervous System Activities

Currently, there is a notable lack of direct research investigating the specific neuropharmacological and central nervous system activities of 2-Isopropyl-5-methylanisole. While its precursor, thymol, has been studied for its neuroprotective effects against neuronal degeneration, it is unclear if these properties extend to its methylated form. researchgate.net 2-Isopropyl-5-methylanisole is found in the rhizomes of Arnica officinalis, and other compounds isolated from the rhizomes of different plants have shown neuroprotective effects. targetmol.com However, a direct link between 2-Isopropyl-5-methylanisole and central nervous system activity has not been established in the reviewed literature. This represents a significant gap in the understanding of the compound's pharmacological profile.

Cardiovascular System Modulation

The effects of 2-Isopropyl-5-methylanisole on the cardiovascular system are not well-documented. Research on its parent compound, thymol (5-Isopropyl-2-methylphenol), has provided insights into potential areas of activity, but these findings cannot be directly extrapolated to the methylated ether derivative.

There is no direct scientific evidence available from the reviewed sources to confirm that 2-Isopropyl-5-methylanisole possesses vasodilatory or hypotensive properties. In contrast, its structural analog 5-Isopropyl-2-methylphenol has been shown to act as a vasodilator, which contributes to a hypotensive effect. japsonline.com This action is partly attributed to its interaction with voltage-gated calcium and transient receptor potential (TRP) channels. japsonline.com Whether 2-Isopropyl-5-methylanisole interacts with these or other cardiovascular targets remains an open question for future research.

Studies have demonstrated that 5-Isopropyl-2-methylphenol can improve hypertension-associated erectile dysfunction by restoring endothelial function and reducing corpora cavernosa smooth muscle hypercontractility in hypertensive rat models. japsonline.com Various fatty acids and other natural compounds can also mediate endothelial dysfunction. mdpi.com However, there is no specific research within the provided literature that investigates the impact of 2-Isopropyl-5-methylanisole on endothelial function or smooth muscle contractility. The potential for this compound to modulate these vascular processes is currently unknown.

Vasodilatory Actions and Hypotensive Effects

Other Reported Biological Activities (e.g., Antipyretic, Anti-diabetic, Anticancer, Insecticidal)

Beyond its well-documented antimicrobial and antioxidant properties, 2-Isopropyl-5-methylanisole, also known as thymol methyl ether, has been investigated for a range of other biological activities. Research has explored its potential as an antipyretic, anti-diabetic, anticancer, and insecticidal agent. These investigations often involve studies of essential oils where 2-Isopropyl-5-methylanisole is a constituent, as well as studies on the pure compound and its structural analogs.

Antipyretic Activity

Evidence for the direct antipyretic activity of 2-Isopropyl-5-methylanisole is limited and often inferred from the traditional use of plants containing this compound. For instance, Monarda didyma, a plant known to contain thymol methyl ether in its essential oil, has been traditionally used for its antipyretic properties. peerj.com However, specific studies isolating and confirming this effect for the compound itself are not extensively reported in the current scientific literature.

Anti-diabetic Activity

The potential anti-diabetic effects of 2-Isopropyl-5-methylanisole have been suggested through studies on various plant essential oils. Essential oils from Thymus species, which are known to contain thymol methyl ether, have been evaluated for their anti-diabetic properties.

An analysis of Thymus vulgaris essential oils, which contained 2.26–3.16% thymol methyl ether, was conducted to assess their anti-diabetic activity. researchgate.net

Similarly, the essential oil of Thymus kotschyanus, containing 2.62% thymol methyl ether, was part of an investigation into in vitro anti-diabetic effects. nih.gov

The essential oil from Thymus serrulatus, which has a smaller concentration of thymol methyl ether (0.11%), was also studied for its blood glucose-lowering effects. nih.gov

Anticancer Activity

2-Isopropyl-5-methylanisole has demonstrated potential as an anticancer agent. targetmol.comtargetmol.com It is often identified as a volatile substance in plants like Arnica officinalis and is noted for its potential anticancer and antioxidant activities. targetmol.comtargetmol.com Research in this area includes evaluating its effects on various cancer cell lines and its mechanisms of action. For example, the compound is listed in anti-cancer active compound libraries, indicating its recognition as a substance of interest for cancer research. targetmol.com The broader category of monoterpenoids, to which this compound belongs, is known for various pharmacological activities, including antiproliferative properties against cancer cells.

Insecticidal Activity

The insecticidal properties of 2-Isopropyl-5-methylanisole and related compounds have been a subject of study, positioning them as potential alternatives to synthetic insecticides. Research has shown that essential oils containing this compound, and its structural analogs like thymol, exhibit toxicity against various insect pests.

One study investigated the insecticidal activity of 2-isopropyl-5-methylphenol (thymol), isolated from Ruta graveolens, and its analogs against stored-food pests such as Sitophilus zeamais and Sitophilus oryzae. researchgate.net The research used fumigant and contact toxicity bioassays to determine the lethal dose of these compounds. researchgate.net While this study focuses on the hydroxylated parent compound (thymol), the findings suggest that the general molecular structure is key to its insecticidal action. The methylation of the hydroxyl group in 2-Isopropyl-5-methylanisole influences its physical properties, which in turn can affect its insecticidal efficacy and mode of action.

Research Findings on Other Biological Activities of 2-Isopropyl-5-methylanisole

Biological ActivityStudy FocusKey Findings/ObservationsSource Compound/MixtureReference(s)
AntipyreticTraditional use of plants containing the compound.The plant Monarda didyma, which contains thymol methyl ether, is traditionally used for its antipyretic effects. Direct studies on the pure compound are limited.Monarda didyma Essential Oil peerj.com
Anti-diabeticEvaluation of essential oils for blood glucose-lowering effects.Essential oils from various Thymus species containing thymol methyl ether (0.11% to 3.16%) have been investigated for anti-diabetic properties.Thymus vulgaris, T. kotschyanus, T. serrulatus Essential Oils researchgate.netnih.govnih.gov
AnticancerScreening for potential anticancer properties.Identified as a volatile substance with potential anticancer and antioxidant activity. Included in anti-cancer compound libraries.2-Isopropyl-5-methylanisole (pure compound) from Arnica officinalis targetmol.comtargetmol.com
InsecticidalToxicity against stored-food pests.The structural analog, thymol, showed significant fumigant and contact toxicity against coleopteran pests. The activity of the methylated form is an area of related interest.2-isopropyl-5-methylphenol (Thymol) researchgate.net

Structure Activity Relationship Sar and Mechanistic Studies of 2 Isopropyl 5 Methylanisole

Elucidating Key Pharmacophores for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2-isopropyl-5-methylanisole, the interplay between its substituents is crucial.

The methoxy (B1213986) group (-OCH₃) is a key feature of the 2-isopropyl-5-methylanisole structure, contributing significantly to its molecular interactions. This group can participate in hydrogen bonding and dipole-dipole interactions, which can affect the compound's binding affinity to various biological targets. The presence and position of the methoxy group on the benzene (B151609) ring are critical for its activity. For instance, its role is highlighted when comparing the activity of 2-isopropyl-5-methylanisole to its parent compound, thymol (B1683141), where the hydroxyl group is replaced by a methoxy group. This substitution can alter the molecule's polarity and hydrogen bonding capacity, thereby influencing its biological profile.

The isopropyl and methyl groups are also vital components of the pharmacophore of 2-isopropyl-5-methylanisole. The bulky isopropyl group influences the compound's hydrophobic interactions, which can be crucial for its ability to penetrate cell membranes and bind to hydrophobic pockets within enzymes or receptors. The position of the methyl group, in conjunction with the other substituents, further defines the molecule's shape and electronic distribution, which are determinant factors for its biological activity. Studies on related compounds have shown that the relative positions of these alkyl groups can significantly impact the molecule's effectiveness.

Influence of Methoxy Group on Molecular Interactions

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the precise mechanisms by which 2-isopropyl-5-methylanisole exerts its effects requires a multi-faceted approach, from enzyme kinetics to cellular uptake studies.

One of the well-documented activities of 2-isopropyl-5-methylanisole is its ability to inhibit enzymes. It has been identified as an inhibitor of Mycobacterium tuberculosis chorismate mutase (CM), with a reported IC₅₀ value of 21.58 μM. medchemexpress.commedchemexpress.commedchemexpress.com Chorismate mutase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria and other organisms, but absent in mammals, making it an attractive drug target. The minimum inhibitory concentration (MIC) of 2-isopropyl-5-methylanisole for Mycobacterium tuberculosis has been determined to be 152.22 µM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Binding site analysis through molecular docking studies has provided insights into how 2-isopropyl-5-methylanisole interacts with its target enzymes. For instance, in a study involving enzymes from E. coli and S. aureus, the binding affinities of 2-isopropyl-5-methylanisole were calculated. researchgate.net These computational approaches help to visualize the binding mode and identify the key amino acid residues involved in the interaction, which is fundamental for understanding the inhibition mechanism and for the rational design of more potent inhibitors.

Enzyme TargetOrganismIC₅₀MICBinding Affinity (kcal/mol)
Chorismate MutaseMycobacterium tuberculosis21.58 μM medchemexpress.commedchemexpress.commedchemexpress.com152.22 µM medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Tyrosyl-tRNA synthetase (TyrRS)-4.4 researchgate.net
Glucosamine-6-phosphate synthase (GLMS)-4.9 researchgate.net
DNA gyrase (Gyrase)-5.1 researchgate.net

Beyond enzyme inhibition, 2-isopropyl-5-methylanisole has been implicated in modulating cellular signaling pathways. Research has shown its involvement in pathways related to melanogenesis. researchgate.netnih.gov Specifically, it has been found to downregulate the activation of p38 MAPK, ERK1/2, and JNK in α-MSH-stimulated B16BL6 cells. researchgate.netnih.gov These mitogen-activated protein kinases (MAPKs) are key regulators of the microphthalmia-associated transcription factor (MITF), which in turn controls the expression of melanogenic enzymes like tyrosinase. nih.gov By inhibiting these signaling pathways, 2-isopropyl-5-methylanisole can reduce melanin (B1238610) synthesis. researchgate.netnih.gov While direct receptor binding data for 2-isopropyl-5-methylanisole is not extensively detailed in the provided context, its effects on signaling pathways suggest interactions with upstream receptors or cellular components that initiate these cascades. The study of olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs), provides a framework for how small molecules like 2-isopropyl-5-methylanisole might be detected and initiate a signal transduction cascade. google.com

The ability of 2-isopropyl-5-methylanisole to exert its biological effects is dependent on its capacity to be absorbed by cells and interact with its intracellular targets. biosynth.com Its lipophilic nature, conferred by the isopropyl and methyl groups, suggests that it can be absorbed through the skin when applied topically. biosynth.com Once inside the cell, it can interact with various targets. For example, its antimicrobial activity is attributed to its binding to the active site of bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for maintaining the integrity of bacterial DNA. biosynth.com This indicates that the compound can traverse the bacterial cell wall and membrane to reach these cytoplasmic targets. Further research is needed to fully elucidate the specific transporters or mechanisms involved in its cellular uptake and the full spectrum of its intracellular binding partners.

Analytical Methods and Detection of 2 Isopropyl 5 Methylanisole in Complex Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and measuring 2-isopropyl-5-methylanisole in intricate mixtures. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Due to its volatility, Gas Chromatography (GC) is the most frequently employed and effective technique for the analysis of 2-isopropyl-5-methylanisole. In GC, the sample is vaporized and transported by an inert carrier gas, such as helium, through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase. The compound has been successfully analyzed using GC in various studies, often employing columns like the DB-5MS or HP-5MS, which have a (5%-phenyl)-methylpolysiloxane stationary phase suitable for separating a wide range of volatile and semi-volatile compounds.

High-Performance Liquid Chromatography (HPLC) is also a suitable technique for the analysis of 2-isopropyl-5-methylanisole. researchgate.netmdpi.com While less common than GC for this specific volatile ether, HPLC can be advantageous for analyzing less volatile or thermally sensitive compounds that may be present in the same sample. In HPLC, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. The separation occurs based on the compound's interaction with the stationary phase. For 2-isopropyl-5-methylanisole, purity assessments of analytical standards have been performed using HPLC, confirming its applicability. researchgate.net

To achieve both definitive identification and precise quantification, GC is almost invariably coupled with a detector, creating a hyphenated technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used method for analyzing 2-isopropyl-5-methylanisole. After the compounds are separated by the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that acts as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries like the NIST Mass Spectrometry Data Center. pcbiochemres.commdpi.com This technique has been used to identify 2-isopropyl-5-methylanisole in the essential oils of various plants, including Lippia origanoides, Schisandra sphenanthera, and Thymus musilii. srce.hr

Gas Chromatography-Flame Ionization Detection (GC-FID) is another common hyphenated technique. The FID is a robust and sensitive detector for organic compounds. While it does not provide structural information like MS, it offers excellent quantitative accuracy and is often used for routine analysis when the identity of the compound has already been established.

The following table summarizes typical instrumental conditions used for the analysis of 2-isopropyl-5-methylanisole in various studies.

Matrix/Study SubjectAnalytical TechniqueGC ColumnKey GC Parameters
Lippia origanoides Essential OilGC-MSDB-5MS (30 m x 320 µm x 0.5 µm)Carrier Gas: Helium; Initial Oven Temp: 150°C, Final Temp: 350°C. srce.hr
Mutton & Carrot FillingHS-GC-MSDB-5MS (30 m x 0.25 mm, 0.25 µm)Carrier Gas: Helium (1 mL/min); Oven Program: 40°C (3 min) -> 230°C. mdpi.com
Thymus musilii Essential OilGC-MSHP-5MS (30 m x 0.25 mm, 0.25 µm)Carrier Gas: Helium (1.2 mL/min); Oven Program: 40°C -> 280°C at 5°C/min.
Citrus reticulata PeelsGC-MSHP-5MS (30 m x 0.25 mm x 0.25 µm)Carrier Gas: Helium (1 mL/min); Oven Program: 70°C (2 min) -> 210°C. pubtexto.com
Lippia origanoides Essential OilGC-MSRxi®-5ms (30 m x 0.25 mm, 0.25 µm)Carrier Gas: Helium (1 mL/min); Oven Program: 50°C -> 250°C.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Spectrometric and Electrochemical Detection Methods

Beyond being used as a detector for chromatography, spectrometry itself offers methods for characterization.

Mass Spectrometry (MS): As detailed in the GC-MS section, MS is the primary spectrometric method for identifying 2-isopropyl-5-methylanisole in complex samples. The resulting mass spectrum provides structural information for positive identification. pcbiochemres.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR measures the absorption of infrared radiation by a sample, revealing information about its functional groups. An FTIR spectrum has been documented for 2-isopropyl-5-methylanisole, providing a characteristic pattern that can be used for its identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra are available for 2-isopropyl-5-methylanisole, offering detailed information about the carbon skeleton of the molecule. nih.gov While powerful for structural elucidation of pure substances, NMR is less commonly used for direct detection in complex mixtures without prior separation.

Electrochemical Detection: Although less common for 2-isopropyl-5-methylanisole itself, voltammetric methods have been developed for its structural isomers, thymol (B1683141) and carvacrol (B1668589). semanticscholar.orgresearchgate.net Techniques like differential pulse voltammetry (DPV) have been used for their determination, based on the anodic oxidation of the phenolic hydroxyl group. semanticscholar.orgresearchgate.net Given that 2-isopropyl-5-methylanisole lacks this readily oxidizable hydroxyl group (it has been replaced by a methoxy (B1213986) group), it is not expected to be as electrochemically active under the same conditions, making direct electrochemical detection challenging.

Advanced Sample Preparation Techniques for Complex Matrices

Effective analysis of 2-isopropyl-5-methylanisole requires efficient extraction and concentration from its matrix, especially when present at low levels.

Hydrodistillation: This is a traditional and common method for extracting essential oils from plant materials. It involves boiling the plant material in water and collecting the volatilized compounds as they condense. This technique has been used to extract oils containing 2-isopropyl-5-methylanisole from plants like Thymus vulgaris.

Solid-Phase Microextraction (SPME): SPME is a solvent-free, versatile technique widely used for extracting volatile and semi-volatile compounds from various matrices, including food and beverages. mdpi.com It involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the sample's headspace (HS-SPME) or directly immersing it in a liquid sample. researchgate.net The analytes adsorb to the fiber and are then thermally desorbed into the GC injector. HS-SPME has been successfully applied to analyze volatile compounds in food products, such as mutton and carrot fillings. mdpi.com

Stir-Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), providing a higher extraction capacity and thus greater sensitivity. chromatographyonline.commdpi.com It is effective for extracting trace-level taints and flavors from food matrices. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method involves an extraction and partitioning step with acetonitrile (B52724) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It is highly effective for analyzing a wide range of analytes in complex matrices like food and biological samples. bmuv.de

Preparation TechniquePrincipleTypical Application for VolatilesReference
HydrodistillationSeparation of volatile compounds by co-distillation with steam.Extraction of essential oils from plant material.
Headspace Solid-Phase Microextraction (HS-SPME)Adsorption of volatile analytes from the vapor phase above a sample onto a coated fiber.Analysis of aromas in food, beverages, and environmental samples. mdpi.comchemsrc.com
Stir-Bar Sorptive Extraction (SBSE)Adsorption of analytes onto a thick polymer coating on a magnetic stir bar.Trace analysis of flavors and off-flavors in aqueous samples. chromatographyonline.commdpi.com
QuEChERSAcetonitrile extraction followed by salting out and dispersive SPE cleanup.Multi-residue analysis in highly complex matrices like fruits, vegetables, and blood. bmuv.de

Method Validation for Accuracy, Precision, and Sensitivity

To ensure that analytical results are reliable, the chosen method must be validated. Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, and sensitivity.

Accuracy: This refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. For GC-MS/MS methods used in essential oil analysis, accuracy is typically reported as percent recovery, with acceptable ranges often falling between 80% and 120%. researchgate.netsrce.hrdoaj.org

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision, analysis within a short time) and reproducibility (inter-day precision, analysis over different days). For volatile compound analysis by GC-MS, RSD values of ≤15% are generally considered acceptable. researchgate.netsrce.hrdoaj.org

Sensitivity: The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is quantified by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comau.dk These values are crucial for trace analysis. For example, in the voltammetric determination of related phenols, LODs as low as 0.04 µg/mL have been reported. semanticscholar.orgresearchgate.net

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is confirmed by a high correlation coefficient (R²) for the calibration curve, typically ≥0.99. researchgate.netpcbiochemres.comsrce.hrdoaj.org

The validation of analytical methods, particularly powerful techniques like GC-MS/MS, ensures that the identification and quantification of 2-isopropyl-5-methylanisole in complex samples are both accurate and dependable. srce.hrbohrium.com

Environmental Fate, Ecotoxicology, and Sustainability Considerations of 2 Isopropyl 5 Methylanisole

Environmental Occurrence and Distribution

Presence in Natural Environments

2-Isopropyl-5-methylanisole, also known as thymol (B1683141) methyl ether, is a naturally occurring monoterpenoid found in a variety of plants. chemsrc.comnih.gov It is a significant constituent of the essential oils of numerous species, contributing to their characteristic aromas. The compound has been identified in plants from the Lamiaceae family, such as thyme and oregano. ssl-images-amazon.com For instance, the essential oil of Origanum vulgare has been found to contain 2-Isopropyl-5-methylanisole at a concentration of 5.6%. ssl-images-amazon.com It is also present in the rhizomes of Arnica officinalis and has been reported in Mosla dianthera and Thymus marschallianus. chemsrc.commu-intel.comshayandcompany.com

The presence of 2-Isopropyl-5-methylanisole has been documented in a wide array of other plant species, highlighting its distribution across different botanical families. These include, but are not limited to, Crithmum maritimum (Sea Fennel), Thymus quinquecostatus, Larix gmelinii (Gmelin larch), Picea schrenkiana (Schrenk's spruce), and Asarum canadense (Canadian wild ginger). bricomarche.pl The concentration of this compound in essential oils can vary depending on the plant species, geographical location, and the extraction method used.

Table 1: Natural Occurrence of 2-Isopropyl-5-methylanisole in Various Plant Species

Plant SpeciesFamilyPart of PlantConcentration in Essential Oil (%)Reference
Origanum vulgareLamiaceaeAerial parts5.6 ssl-images-amazon.com
Thymus mongolicusLamiaceae-3.17 ssl-images-amazon.com
Arnica officinalisAsteraceaeRhizomesPresent mu-intel.comshayandcompany.com
Mosla diantheraLamiaceae-Present chemsrc.com
Thymus marschallianusLamiaceae-Present chemsrc.com
Sabulina maritimaCaryophyllaceae-2.52 adeo.com
Thymus vulgarisLamiaceae-1.12 - 1.16 adeo.com

Atmospheric and Aquatic Fate and Transport

The environmental fate and transport of 2-Isopropyl-5-methylanisole are governed by its physicochemical properties. With a vapor pressure estimated at 0.0827 mmHg to 0.1002 hPa at 20-25°C, it has a moderate volatility, suggesting it can partition into the atmosphere from terrestrial and aquatic environments. chemsrc.comscent.vn Its inclusion in atmospheric chemistry models like the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM) indicates its relevance as a reactive organic compound in the atmosphere. copernicus.org

In the aquatic environment, its fate is significantly influenced by its low water solubility; it is described as insoluble in water. chemsrc.commu-intel.com This property suggests that when released into water, it is likely to adsorb to suspended solids and sediment or volatilize to the atmosphere rather than remain dissolved. The octanol-water partition coefficient (Log P) is a key indicator of its tendency to partition from water into organic phases. The reported Log P for 2-Isopropyl-5-methylanisole is 3.127, with an XLogP3-AA value of 3.8, indicating a tendency to associate with organic matter and lipids. chemsrc.comscent.vn While no specific data on its Henry's Law constant was found, its properties suggest it may be subject to volatilization from water surfaces. ssl-images-amazon.com The use of 2-Isopropyl-5-methylanisole in fragrances and consumer products represents a potential pathway for its release into the environment through wastewater and atmospheric emissions. adeo.comafi-usa.com

Table 2: Physicochemical Properties of 2-Isopropyl-5-methylanisole Relevant to Environmental Fate

PropertyValueReference
Molecular FormulaC₁₁H₁₆O chemsrc.comnih.gov
Molecular Weight164.24 g/mol chemsrc.comnih.gov
Vapor Pressure0.0827 mmHg @ 25°C chemsrc.com
Water SolubilityInsoluble chemsrc.commu-intel.com
Log P (octanol-water partition coefficient)3.127 - 3.8 chemsrc.comscent.vn

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

Toxicity to Aquatic Organisms

Ecotoxicological data indicate that 2-Isopropyl-5-methylanisole is hazardous to aquatic life. bricomarche.pladeo.comafi-usa.com Safety data sheets for products containing this compound frequently carry warnings of it being harmful or toxic to aquatic life with long-lasting effects. bricomarche.pladeo.com One assessment reported a lethal concentration for 50% of test organisms (LC50) of approximately 3.439 mg/L for aquatic life, indicating a degree of acute toxicity. The parent compound, thymol, and its isomer, carvacrol (B1668589), which are major components of essential oils alongside 2-Isopropyl-5-methylanisole, have been shown to possess larvicidal activity against Aedes aegypti. This suggests that 2-Isopropyl-5-methylanisole may also contribute to the toxicity of these essential oils to certain aquatic invertebrates.

Biodegradation and Bioaccumulation Potential

There is evidence to suggest that 2-Isopropyl-5-methylanisole is biodegradable. One source indicates that it is readily biodegradable in water. shayandcompany.com While specific studies on the biodegradation pathways of 2-Isopropyl-5-methylanisole are limited, research on its precursor, thymol, shows that it degrades rapidly in both water and soil, with half-lives of 16 days and 5 days, respectively. This suggests that the structural components of 2-Isopropyl-5-methylanisole are amenable to microbial degradation.

The bioaccumulation potential of a substance is often estimated using its octanol-water partition coefficient (Log Pow) and its Bioconcentration Factor (BCF). For 2-Isopropyl-5-methylanisole, a Log Pow of 4.487 has been reported, which suggests a potential for bioaccumulation. shayandcompany.com A calculated BCF value in the range of 1233.1 to 1248 L/kg further supports this, indicating a high potential for the substance to accumulate in aquatic organisms. shayandcompany.com The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) guidance suggests that a Log Kow greater than 4.5 is a screening criterion for bioaccumulative substances, placing 2-Isopropyl-5-methylanisole on the borderline of this concern. umweltbundesamt.de

Table 3: Ecotoxicological and Bioaccumulation Data for 2-Isopropyl-5-methylanisole

ParameterValueIndicationReference
Aquatic Toxicity (LC50)~3.439 mg/LToxic to aquatic life
BiodegradabilityReadily biodegradable in waterLow persistence shayandcompany.com
Log Pow4.487Potential for bioaccumulation shayandcompany.com
Bioconcentration Factor (BCF)1233.1 - 1248 L/kgHigh bioaccumulation potential shayandcompany.com

Sustainable Synthesis and Green Chemistry Approaches

The pursuit of sustainable chemical production has led to research into greener synthesis routes for compounds like 2-Isopropyl-5-methylanisole. The conventional synthesis involves the methylation of thymol. Green chemistry principles can be applied to this process by utilizing more environmentally benign methylating agents, reducing waste, and using greener solvents.

One of the primary green approaches is the utilization of natural resources. As 2-Isopropyl-5-methylanisole is naturally present in many plants, its extraction from these renewable sources, particularly from by-products of the essential oil industry such as hydrolats, represents a sustainable alternative to synthetic production. uav.rouav.ro

For synthetic routes, research has focused on improving the synthesis of its precursor, thymol. Traditional Friedel-Crafts alkylation for producing thymol often requires harsh conditions. A more eco-friendly procedure involves the vapor-phase alkylation of m-cresol (B1676322) with isopropyl acetate (B1210297) over reusable Al-MCM-41 molecular sieve catalysts, which are more economical and easily separated from the reaction mixture. researchgate.net

Risk Assessment and Regulatory Frameworks in Environmental Chemistry

The environmental risk assessment of fragrance ingredients like 2-Isopropyl-5-methylanisole is managed through structured, science-based frameworks developed by international bodies and national regulatory agencies. These frameworks are designed to systematically evaluate the potential for adverse environmental effects based on the substance's properties, use volumes, and release patterns.

A primary approach in the fragrance industry is the environmental risk assessment framework established by the Research Institute for Fragrance Materials (RIFM). researchgate.net This framework prioritizes substances for assessment by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.netresearchgate.net The PEC is estimated using data on the annual volume of use and the physicochemical properties of the material, while the PNEC is derived from ecotoxicological data, often initially estimated using Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net If the PEC/PNEC ratio is less than one, the material is generally considered to have a negligible environmental risk at current usage levels. researchgate.net Materials with a ratio exceeding one become candidates for more in-depth assessment, which may involve generating new ecotoxicological data to refine the PNEC. researchgate.net

The International Fragrance Association (IFRA) works in conjunction with RIFM and incorporates environmental safety into its standards. ifrafragrance.org IFRA's environmental standards are both hazard-based and risk-based. For instance, substances identified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) under criteria like the EU's REACH regulation are banned. ifrafragrance.org For other substances, the risk-based approach utilizing the RIFM framework is applied. ifrafragrance.org

2-Isopropyl-5-methylanisole is subject to various national and international chemical regulations. Its status under several key regulatory frameworks is summarized below.

Table 1: Regulatory and Inventory Status of 2-Isopropyl-5-methylanisole This table is interactive. You can sort and filter the data.

Region/Authority Regulation/Inventory Status/Identifier Reference
Australia Australian Inventory of Industrial Chemicals (AICIS) Listed; Assessed under the IMAP framework. nih.gov
USA Toxic Substances Control Act (TSCA) Listed as ACTIVE. nih.gov
USA Clean Air Act (CAA) Not listed as a Class I or II ODS, HAP, or under Sec. 111 or 112(r). tcichemicals.com
European Union REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Pre-registered; EC Number: 214-063-9. nih.goveuropa.eu
New Zealand Environmental Protection Authority (EPA) Listed in the Inventory of Chemicals. nih.gov

| Global | International Fragrance Association (IFRA) | Subject to IFRA Standards and environmental assessment framework. | ifrafragrance.orgnih.gov |

A specific, detailed environmental risk assessment for 2-Isopropyl-5-methylanisole (identified as Benzene (B151609), 2-methoxy-4-methyl-1-(1-methylethyl)-) was conducted in Australia under the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework. industrialchemicals.gov.au This assessment provides a clear example of the risk evaluation process.

Table 2: Australian IMAP Environmental Risk Assessment Findings for 2-Isopropyl-5-methylanisole This table is interactive. You can sort and filter the data.

Assessment Tier Basis for Assessment Key Finding Conclusion Reference
Tier II Default introduction volumes and estimated exposure. Potential risk to aquatic life as estimated exposure exceeded no-effect levels. Recommended for further (Tier III) assessment. industrialchemicals.gov.au

| Tier III | Refined global use volume data. | Environmental emissions were overestimated in Tier II; actual emissions are negligible. | No longer a concern for aquatic life; does not have PBT characteristics. | industrialchemicals.gov.au |

Part of the risk assessment process involves hazard classification under globally harmonized systems. The European Chemicals Agency (ECHA) aggregates classification and labeling information submitted by companies under the CLP (Classification, Labelling and Packaging) Regulation.

Table 3: GHS Hazard Classifications for 2-Isopropyl-5-methylanisole This table is interactive. You can sort and filter the data.

Hazard Class Hazard Statement Source
Flammable liquids H226: Flammable liquid and vapor. nih.goveuropa.eu
Skin corrosion/irritation H315: Causes skin irritation. nih.goveuropa.eu
Serious eye damage/eye irritation H319: Causes serious eye irritation. nih.goveuropa.eu

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | nih.goveuropa.eu |

Future Research Perspectives and Translational Applications

Development of Novel Therapeutic Agents Based on 2-Isopropyl-5-methylanisole Scaffolds

The 2-Isopropyl-5-methylanisole molecule offers a foundational structure for the development of new therapeutic agents. Its inherent biological activities, including antimicrobial and antioxidant properties, make it an attractive starting point for medicinal chemistry campaigns. targetmol.commedchemexpress.com

Anticancer Agents: Research into derivatives of similar aromatic compounds suggests that modifications to the anisole (B1667542) ring can enhance antiproliferative activity against various cancer cell lines, including those that are multidrug-resistant. Future work could focus on synthesizing and screening a library of 2-Isopropyl-5-methylanisole analogs to identify compounds with potent and selective anticancer effects.

Anti-infective Agents: 2-Isopropyl-5-methylanisole has been identified as an inhibitor of Mycobacterium tuberculosis chorismate mutase (CM), an enzyme essential for the survival of the bacterium. medchemexpress.commedchemexpress.com This provides a clear avenue for the design of novel anti-tuberculosis drugs. Further research could involve computational modeling to optimize the interaction of 2-Isopropyl-5-methylanisole derivatives with the active site of CM, aiming to increase potency and specificity. medchemexpress.com

Neuroprotective Agents: There is growing interest in the potential of natural compounds and their derivatives for the treatment of neurodegenerative diseases. Studies on structurally related compounds have shown neuroprotective effects. google.com Future investigations could explore whether 2-Isopropyl-5-methylanisole or its derivatives can mitigate neuronal damage in models of diseases like Parkinson's or Alzheimer's.

A summary of the therapeutic potential of 2-Isopropyl-5-methylanisole-based scaffolds is presented in the table below.

Therapeutic AreaTargetPotential Mechanism of Action
Oncology Cancer CellsInduction of apoptosis, inhibition of proliferation.
Infectious Diseases Mycobacterium tuberculosis chorismate mutaseInhibition of essential metabolic pathways. medchemexpress.commedchemexpress.com
Neurology Neuronal cellsProtection against neurotoxin-induced damage. google.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of 2-Isopropyl-5-methylanisole with other bioactive compounds could lead to enhanced therapeutic efficacy, a concept known as synergism. This approach is particularly relevant in combating antimicrobial resistance and improving cancer treatment outcomes.

Research has shown that thymol (B1683141), a structural analog of 2-Isopropyl-5-methylanisole, exhibits synergistic antimicrobial effects when combined with other compounds. wikipedia.org For instance, the combination of thymol methyl ether and a related compound was found to have enhanced efficacy in the treatment of nosemosis in bees. Similarly, the use of essential oils containing 2-Isopropyl-5-methylanisole in combination with other natural products is being explored. nih.gov

Future studies could systematically evaluate the synergistic potential of 2-Isopropyl-5-methylanisole with:

Conventional antibiotics to overcome bacterial resistance.

Chemotherapeutic drugs to increase their effectiveness and potentially reduce side effects.

Other natural products, such as curcumin (B1669340) or essential oils from other plants, to create potent multi-target formulations. google.comnih.gov

Application in Agrochemistry and Food Preservation

The antimicrobial and insecticidal properties of thymol and its derivatives suggest a significant potential for 2-Isopropyl-5-methylanisole in agriculture and food science. wikipedia.orgresearchgate.net

Natural Pesticides: Thymol is used as a rapidly degrading, non-persisting pesticide. wikipedia.org 2-Isopropyl-5-methylanisole could be investigated as a greener alternative to synthetic pesticides for controlling pests in agriculture. Benthiavalicarb isopropyl, another isopropyl-containing compound, is a fungicide used to control blight. medchemexpress.com

Food Preservation: The essential oil of Ruta graveolens, which contains 2-isopropyl-5-methylphenol (a related compound), has shown potent antimicrobial activity against food-borne bacteria. researchgate.net This suggests that 2-Isopropyl-5-methylanisole could be used as a natural preservative to extend the shelf life of food products and prevent spoilage. cymitquimica.com Its chemical stability is a key advantage in this context. cymitquimica.com Research has also indicated its potential to inhibit the production of aflatoxin in grains. nih.gov

The table below outlines potential applications in agrochemistry and food preservation.

Application AreaTarget OrganismsPotential Benefit
Agrochemistry Insects, FungiEnvironmentally friendly crop protection. wikipedia.orggoogle.com
Food Preservation Food-borne bacteria, MoldsExtension of shelf-life, prevention of foodborne illnesses. researchgate.net

Advanced Materials Science and Engineering Applications

The aromatic structure of 2-Isopropyl-5-methylanisole makes it a candidate for incorporation into advanced materials.

Polymer Science: Anisole derivatives, such as 2-methylanisole, have been used as solvents in the development of polymeric materials for applications like perovskite solar cells. mdpi.com The specific properties of 2-Isopropyl-5-methylanisole could be leveraged in the synthesis of novel polymers with tailored characteristics. For instance, its incorporation into polymer backbones could influence properties like thermal stability, solubility, and film-forming ability. mdpi.com

Functional Coatings: The antimicrobial properties of 2-Isopropyl-5-methylanisole could be harnessed by incorporating it into coatings for various surfaces, thereby preventing biofilm formation and microbial contamination.

Biomaterials: In a study on delignification, 2-isopropyl-5-methylanisole was used as a reference compound to understand the role of hydrogen bonding in breaking down lignocellulose. rsc.orgresearchgate.net This highlights its potential utility in research aimed at developing new biomass processing technologies.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological effects of 2-Isopropyl-5-methylanisole, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive profile of its interactions within a biological system.

For example, a study integrating transcriptomics and metabolomics was used to investigate the hepatotoxicity mechanisms of asarum, a plant in which 2-Isopropyl-5-methylanisole has been detected. spandidos-publications.comresearchgate.net This type of integrated analysis revealed that the compound and its metabolites were primarily associated with bile acid biosynthesis, amino acid metabolism, and the p53 signaling pathway. spandidos-publications.com

Future research should employ these multi-omics approaches to:

Identify the specific cellular pathways modulated by 2-Isopropyl-5-methylanisole.

Discover novel biomarkers of its efficacy and potential toxicity.

Elucidate its mechanism of action in various disease models.

Clinical Translation and Pre-clinical Development Challenges and Opportunities

The translation of 2-Isopropyl-5-methylanisole-based compounds from the laboratory to the clinic presents both challenges and opportunities.

Challenges:

Bioavailability and Pharmacokinetics: Like many natural products, the bioavailability of 2-Isopropyl-5-methylanisole may be limited. Studies on similar compounds have shown that they can be detected in plasma but may require high doses. who.int Overcoming this may necessitate the development of advanced drug delivery systems, such as nanoformulations or liposomes. nih.gov

Regulatory Hurdles: Rigorous preclinical and clinical trials are required to establish the safety and efficacy of any new therapeutic agent before it can be approved for human use.

Opportunities:

Favorable Starting Point: As a naturally occurring compound found in various plants, 2-Isopropyl-5-methylanisole has a history of human exposure, which may provide a degree of confidence in its biological compatibility. wikidata.orgnih.gov

Chemical Tractability: The structure of 2-Isopropyl-5-methylanisole is amenable to chemical modification, allowing for the optimization of its pharmacological properties through medicinal chemistry. chemicalbull.com

Broad Spectrum of Activity: The diverse biological activities of this compound and its derivatives open up possibilities for its development in multiple therapeutic areas. targetmol.commdpi.comfrontiersin.org

Q & A

Q. What protocols ensure reproducibility in synthesizing 2-Isopropyl-5-methylanisole derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Parallel synthesis : Use automated reactors to maintain consistent temperature and stirring rates.
  • Quality control : Characterize intermediates via LC-MS and ¹H NMR before proceeding.
  • Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.